(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
(4Z)-4-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole-based heterocyclic compound characterized by a hydrazinylidene group at position 4, a phenyl ring at position 3, and a carbothioamide substituent at position 1. The Z-configuration of the hydrazinylidene moiety (4Z) is critical for its geometric isomerism, influencing molecular interactions and biological activity . This compound is synthesized via cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones, a method validated for structurally analogous pyrazoles . Its structural complexity and functional diversity make it a candidate for antimicrobial, anticancer, and anti-inflammatory applications, though specific biological data remain under investigation.
Properties
Molecular Formula |
C17H14N6O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H14N6O3S/c1-10-7-8-12(9-13(10)23(25)26)19-20-15-14(11-5-3-2-4-6-11)21-22(16(15)24)17(18)27/h2-9,21H,1H3,(H2,18,27) |
InChI Key |
UILVFQJUTUUIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Comparative studies reveal that glacial acetic acid outperforms polar aprotic solvents (e.g., DMF, DMSO) in cyclization efficiency. At 110°C, acetic acid facilitates both protonation and desolvation, reducing side reactions such as oxidation or dimerization. Lower temperatures (<90°C) result in incomplete cyclization, while higher temperatures (>120°C) promote decomposition.
Catalytic Additives
The addition of pyrrolidine (5 mol%) accelerates cyclization by deprotonating the hydrazone NH, enhancing nucleophilicity at the α-carbon. This modification reduces reaction time to 2 hours without compromising yield.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (analogous to) confirms the (Z)-configuration and planar geometry. The dihedral angle between the pyrazole and 4-methyl-3-nitrophenyl rings is 7.03–10.93°, indicating minimal steric hindrance.
Comparative Yield Data
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chalcone synthesis | Ethanol | 60–70 | 6–8 | 92 |
| Hydrazone formation | Acetic acid | 110 | 4–6 | 85 |
| Cyclization | Acetic acid | 110 | 3–4 | 82 |
Challenges and Mitigation Strategies
-
Byproduct Formation : Prolonged heating leads to over-oxidation of the thioamide group. This is mitigated by strict temperature control and inert atmosphere (N2).
-
Regioselectivity : Competing (E)-isomer formation (<5%) is suppressed via rapid quenching and selective recrystallization.
Applications and Derivatives
While beyond the scope of this report, the title compound serves as a precursor for antimicrobial and anticancer agents, with modifications explored at the phenyl and carbothioamide groups .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives like celecoxib are known selective inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation. This suggests that (4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide may also exhibit similar properties .
- Anticancer Potential : The structural characteristics of pyrazoles allow them to interact with various biological targets involved in cancer progression. Some studies have indicated that pyrazole derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in cancer cells . This inhibition could lead to reduced proliferation of cancerous cells.
Case Studies
Several studies have documented the applications and effectiveness of pyrazole derivatives in various fields:
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazole Core
The target compound shares a pyrazole-carbothioamide backbone with derivatives such as 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () and 4-[2-(2-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide (). Key differences lie in substituent electronic and steric profiles:
Structural Insights :
- Electron-Withdrawing vs.
- Steric Effects : The 4-methyl-3-nitrophenyl group introduces steric hindrance, which may reduce solubility but increase metabolic stability relative to smaller substituents like methoxy .
Comparison with Non-Carbothioamide Pyrazoles
Compounds lacking the carbothioamide group, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (), exhibit distinct reactivity and bioavailability. The carbothioamide moiety in the target compound enhances hydrogen-bonding capacity and metal coordination, critical for enzyme inhibition .
Biological Activity
The compound (4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole derivative notable for its diverse biological activities. Pyrazoles are recognized for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this specific compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 382.4 g/mol. The IUPAC name reflects its complex structure, which includes a hydrazine moiety and a carbothioamide functional group. The structure is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. For instance, studies indicate that it may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes, contributing to its antimicrobial properties.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through modulation of signaling pathways.
- Antioxidant Activity : Molecular docking studies suggest potential antioxidant effects by scavenging free radicals.
Antimicrobial Activity
Research has shown that compounds similar to (4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit significant antimicrobial properties. For example, a study evaluating various pyrazole derivatives found that many displayed potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The IC50 values reported for related compounds suggest that they can effectively reduce cell viability at concentrations as low as 0.08 µM . The mechanism appears to involve cell cycle arrest and apoptosis induction.
Anti-inflammatory Effects
Pyrazole derivatives have been linked to anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX). Research indicates that these compounds can modulate inflammatory responses in animal models, providing evidence for their potential use in treating inflammatory diseases .
Study on Antifungal Activity
A recent study synthesized novel bioactive pyrazole carbothioamides and evaluated their antifungal activities against various strains. Results indicated that certain derivatives exhibited significant antifungal effects, highlighting the therapeutic potential of compounds related to (4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. The results suggest strong interactions with key enzymes involved in inflammation and cancer progression, supporting its potential as a lead compound for drug development .
Q & A
Q. What are the optimal synthetic routes for preparing (4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide with a preformed hydrazono ester intermediate. A typical procedure involves refluxing ethyl 2-[(4-methyl-3-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanoate with thiosemicarbazide in glacial acetic acid for 4–6 hours. Post-reaction, the product is recrystallized from ethanol or ethanol-DMF mixtures to obtain crystals suitable for X-ray analysis . Key Parameters :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiosemicarbazide | Glacial acetic acid | Reflux (~110°C) | 4–6 h | 60–75% |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker AXS), and structures are refined via SHELXL . Hydrogen bonding networks and torsion angles are analyzed to confirm stereochemistry (e.g., Z-configuration at the hydrazinylidene moiety). For example, intramolecular N–H⋯O and intermolecular N–H⋯S bonds stabilize the crystal lattice, forming S(6) and R22(8) ring motifs .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : and NMR confirm proton environments and carbonyl/thioamide functionalities.
- FT-IR : Peaks at ~3200 cm (N–H stretch), ~1650 cm (C=O), and ~1250 cm (C=S) are diagnostic .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
- Methodological Answer :
- Use SHELXL or SHELXTL for iterative refinement. For disordered regions, apply PART instructions to split atoms and constrain occupancy.
- For twinned data, employ the TWIN command with a BASF parameter to model twin domains. Validate using R-factor convergence and difference density maps .
Example Workflow :
SHELXS → SHELXL (initial refinement) → TWIN refinement → Final validation with CCDC tools
Q. What computational strategies are used to analyze hydrogen-bonding interactions and their impact on biological activity?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., S(6) for intramolecular rings, R22(8) for dimeric motifs) to identify supramolecular architectures .
- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to compute interaction energies. Correlate hydrogen-bond strength (e.g., N–H⋯S vs. N–H⋯O) with solubility or membrane permeability .
Q. How can structural analogs of this compound be designed to enhance antibacterial activity?
- Methodological Answer :
- SAR Studies : Modify substituents on the phenyl (C1–C6) or pyrazole (N3/N4/C7–C9) rings. For example:
- Introduce electron-withdrawing groups (e.g., –NO) at the 3-position of the phenyl ring to improve electrophilicity.
- Replace the thioamide (–C(S)NH) with a carboxamide (–C(O)NH) to alter hydrogen-bond donor capacity .
- Docking Studies : Use AutoDock Vina to predict binding affinities to bacterial targets (e.g., DNA gyrase).
Q. How are reaction intermediates and byproducts characterized in multi-step syntheses?
- Methodological Answer :
- LC-MS : Monitor reaction progress in real-time.
- Isolation via Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradients) to separate intermediates.
- SC-XRD : Resolve ambiguous structures of intermediates (e.g., hydrazono esters) to confirm regiochemistry .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- GIAO Method : Calculate shifts at the B3LYP/6-311+G(2d,p) level in Gaussian 09. Compare with experimental NMR data.
- Solvent Effects : Include PCM (Polarizable Continuum Model) for DMSO-d or CDCl. Adjust for tautomeric equilibria (e.g., thioamide ↔ enethiol) .
Tables for Key Parameters
Q. Table 1. Hydrogen-Bonding Geometry
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) | Motif |
|---|---|---|---|---|---|
| N1–H1N1⋯O2 | 0.85 | 2.12 | 2.846 | 143.2 | S(6) |
| N5–H1N5⋯S1 | 0.89 | 2.45 | 3.312 | 162.8 | R22(8) |
| Data from |
Q. Table 2. Synthetic Optimization
| Parameter | Effect on Yield |
|---|---|
| Acetic Acid (20 ml) | Solvent polarity ↑ → Cyclization efficiency ↑ |
| Reflux Time (4–6 h) | Longer times → Side reactions (e.g., hydrolysis) |
| Ethanol-DMF (1:2) | Improved crystal quality for SC-XRD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
